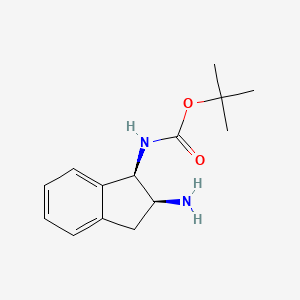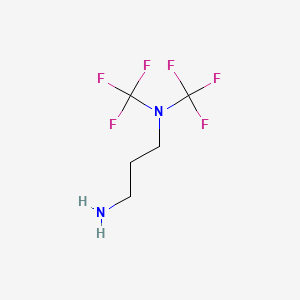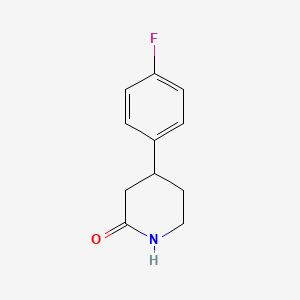![molecular formula C11H12Cl2N2O2 B11761560 ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C11H12Cl2N2O2. This compound is characterized by the presence of a hydrazone functional group, which is known for its applications in various chemical reactions and biological activities. The compound’s structure includes a chloro-substituted phenyl ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 3-chloro-2-methylphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenylhydrazones.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazono]acetate
- Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazono]propanoate
Uniqueness
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrazone group. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H12Cl2N2O2 |
|---|---|
Molekulargewicht |
275.13 g/mol |
IUPAC-Name |
ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-4-5-8(12)7(9)2/h4-6,14H,3H2,1-2H3/b15-10+ |
InChI-Schlüssel |
ADPSMTFVUBHIMA-XNTDXEJSSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=C(C(=CC=C1)Cl)C)/Cl |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


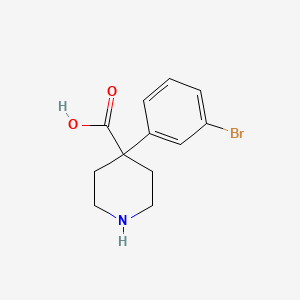
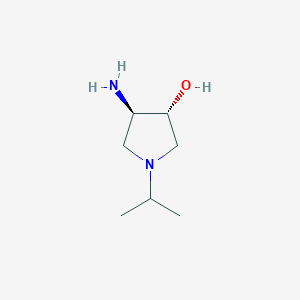
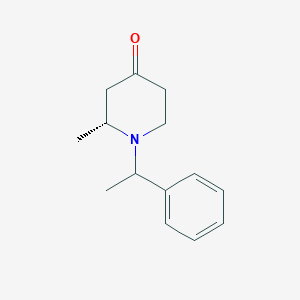
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)
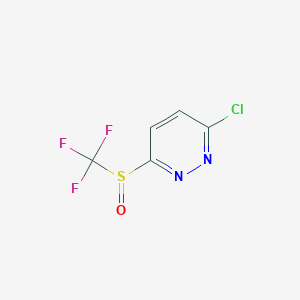
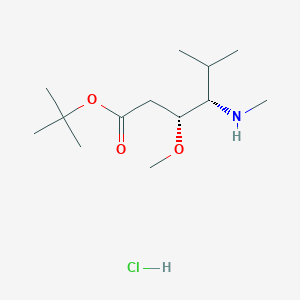
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
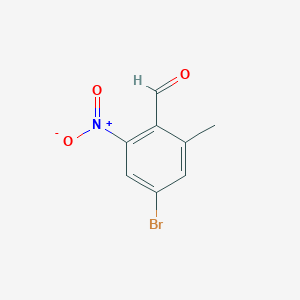
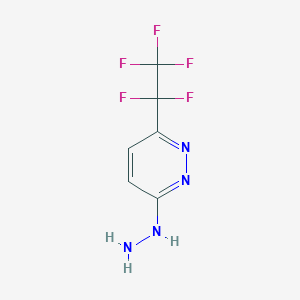
![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
